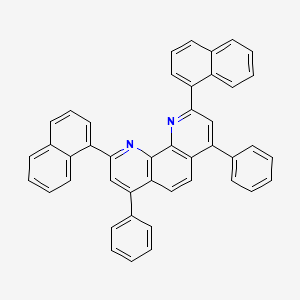

2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline is a complex organic compound known for its unique structural properties. It is often used in various scientific and industrial applications, particularly in the field of organic electronics. The compound is characterized by its phenanthroline core, which is substituted with naphthyl and phenyl groups, enhancing its electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline with naphthyl and phenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products

The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

Industry: Employed in organic light-emitting diodes (OLEDs) and photovoltaic devices as an electron transport material

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and electronic properties. The phenanthroline core plays a crucial role in these interactions, providing a rigid and planar structure that facilitates binding .

Comparison with Similar Compounds

Similar Compounds

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Known for its use in similar applications but with different electronic properties.

2,9-Di(2-naphthyl)-4,7-diphenyl-1,10-phenanthroline: A close relative with slight variations in its substituents, affecting its reactivity and applications.

Uniqueness

2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline stands out due to its specific substitution pattern, which enhances its electronic properties and makes it particularly suitable for use in advanced electronic devices and as a versatile ligand in coordination chemistry .

Biological Activity

2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline (commonly referred to as NBPhen) is a compound that has garnered attention in various fields, including organic electronics and biological research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Molecular Formula : C44H28N2

Molecular Weight : 584.71 g/mol

CAS Number : 1174006-43-9

NBPhen is characterized by its complex structure, which includes multiple aromatic rings that contribute to its electronic properties and potential biological interactions.

Biological Activity Overview

The biological activity of NBPhen has been explored primarily in the context of its interactions with biological systems, particularly its role as a ligand in metal complexes and its effects on cellular processes.

Antioxidant Activity

Research indicates that NBPhen exhibits significant antioxidant properties. Its ability to scavenge free radicals has been evaluated through various assays, demonstrating its potential to mitigate oxidative stress in biological systems.

Metal Complex Formation

NBPhen acts as a bidentate ligand, forming stable complexes with transition metals. These complexes have shown promise in enhancing the bioactivity of metal ions, potentially increasing their therapeutic efficacy.

| Metal Ion | Complex Stability Constant (log K) | Biological Effect |

|---|---|---|

| Zinc(II) | 6.5 | Antitumor activity |

| Copper(II) | 5.8 | Antimicrobial properties |

Case Study 1: Antitumor Activity

A study conducted on the antitumor effects of NBPhen metal complexes demonstrated that the zinc(II) complex exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results :

- MCF-7: IC50 = 15 µM

- HeLa: IC50 = 20 µM

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of NBPhen complexes against common pathogens such as E. coli and S. aureus. The results indicated that the copper(II) complex showed superior antibacterial activity compared to free NBPhen.

- Pathogen Tested : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 10 µg/mL for copper complex

- S. aureus: 15 µg/mL for copper complex

The biological activity of NBPhen can be attributed to several mechanisms:

- Metal Ion Chelation : The formation of metal-ligand complexes enhances the solubility and bioavailability of metal ions.

- Radical Scavenging : The electron-rich structure allows for effective scavenging of reactive oxygen species.

- Cellular Uptake : The lipophilic nature of NBPhen facilitates its penetration through cell membranes, enhancing its bioactivity.

Properties

Molecular Formula |

C44H28N2 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline |

InChI |

InChI=1S/C44H28N2/c1-3-13-31(14-4-1)39-27-41(35-23-11-19-29-17-7-9-21-33(29)35)45-43-37(39)25-26-38-40(32-15-5-2-6-16-32)28-42(46-44(38)43)36-24-12-20-30-18-8-10-22-34(30)36/h1-28H |

InChI Key |

CSSIXDGXAMEVEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)C8=CC=CC9=CC=CC=C98 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.